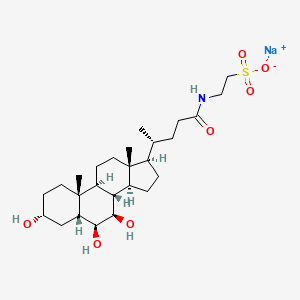

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

Overview

Description

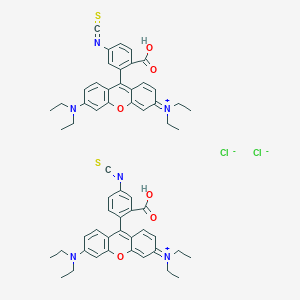

Rp-8-bromo-Cyclic AMPS (Rp-8-bromo-cAMPS) is a cell-permeable cAMP analog that combines an exocyclic sulfur substitution in the equatorial position of the cyclophosphate ring with a bromine substitution in the adenine base of cAMP. It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases. Rp-8-bromo-cAMPS more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart.

Mechanism of Action

Target of Action

The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as Rp-8-bromo-Cyclic AMPS or 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt, is cAMP-dependent protein kinases (PKAs) . PKAs play a crucial role in cellular signaling and regulation of various biological processes.

Biochemical Pathways

The compound’s action primarily affects the cAMP signaling pathway . By acting as an antagonist of PKAs, it modulates the activity of these enzymes, which are key players in the cAMP signaling pathway. This can lead to downstream effects on various cellular processes regulated by this pathway.

Result of Action

The antagonistic action of Rp-8-bromo-Cyclic AMPS on PKAs can lead to modulation of various cellular processes regulated by these kinases. For instance, it has been reported that this compound can modulate interleukin-1β action in cell culture .

Action Environment

The action, efficacy, and stability of Rp-8-bromo-Cyclic AMPS can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility . .

Biochemical Analysis

Biochemical Properties

Rp-8-bromo-Cyclic AMPS (sodium salt) acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . It more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart .

Cellular Effects

The compound influences cell function by acting as an antagonist of cAMP-dependent protein kinases (PKAs), which play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Rp-8-bromo-Cyclic AMPS (sodium salt) exerts its effects by binding to cAMP-dependent protein kinases (PKAs) without activating them, resulting in competitive inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, suggesting it may have long-term effects on cellular function .

Properties

IUPAC Name |

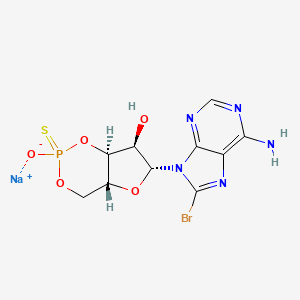

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Rp-8-Bromo-Cyclic AMPS (8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt) impairs cell fusion in human trophoblast cells. What is the mechanism behind this effect?

A1: The study demonstrates that Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] This means it likely binds to and inhibits the activity of cAMP-dependent protein kinases (PKA), which are crucial for various cellular processes, including cell fusion. By disrupting the cAMP/PKA signaling pathway, Rp-8-Bromo-Cyclic AMPS interferes with the cascade of events leading to the fusion of cytotrophoblasts into syncytiotrophoblasts. The study specifically highlights the potential role of PKA type IIα in this process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt](/img/new.no-structure.jpg)

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)